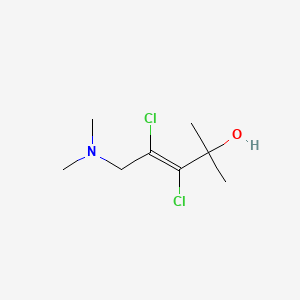
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol is an organic compound characterized by its unique structure, which includes two chlorine atoms, a dimethylamino group, and a hydroxyl group attached to a pentene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichloro-2-methylpent-3-en-2-ol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the pentene backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), dimethylamine (CH₃)₂NH
Major Products
Oxidation: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-one
Reduction: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpentane-2-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol involves its interaction with specific molecular targets within cells. The dimethylamino group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity by forming covalent bonds with biological molecules, leading to alterations in cellular function.
相似化合物的比较
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol can be compared with other similar compounds, such as:
(E)-3,4-Dichloro-2-methylpent-3-en-2-ol: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
(E)-3,4-Dichloro-5-(methylamino)-2-methylpent-3-en-2-ol: Contains a methylamino group instead of a dimethylamino group, leading to variations in its interaction with biological targets.
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylbut-3-en-2-ol: Has a shorter carbon chain, affecting its physical and chemical properties.
The presence of the dimethylamino group in this compound makes it unique, as it enhances the compound’s ability to interact with various molecular targets, potentially increasing its efficacy in scientific and industrial applications.
属性
CAS 编号 |
100156-16-9 |
|---|---|
分子式 |
C8H15Cl2NO |
分子量 |
212.11 g/mol |
IUPAC 名称 |
(E)-3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C8H15Cl2NO/c1-8(2,12)7(10)6(9)5-11(3)4/h12H,5H2,1-4H3/b7-6+ |
InChI 键 |
DXRVUFKGHFCHIJ-VOTSOKGWSA-N |
手性 SMILES |
CC(C)(/C(=C(/CN(C)C)\Cl)/Cl)O |
规范 SMILES |
CC(C)(C(=C(CN(C)C)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)

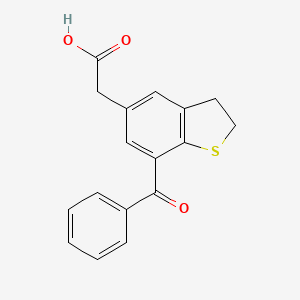
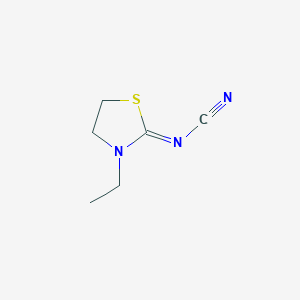

![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
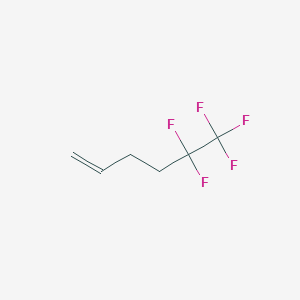
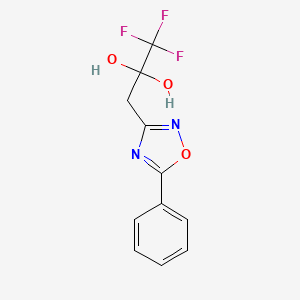
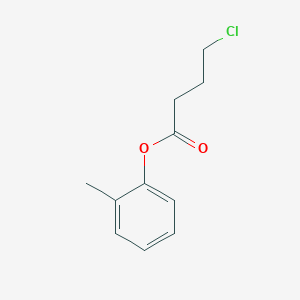
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)

